![molecular formula C13H8ClFO3 B578670 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261972-19-3](/img/structure/B578670.png)
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO3. It is a derivative of benzoic acid, featuring a chloro group at the second position and a fluoro-hydroxyphenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield dehalogenated products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(3-fluoro-4-oxophenyl)benzoic acid.
Reduction: Formation of this compound derivatives with reduced halogen content.
Substitution: Formation of 2-chloro-4-(3-fluoro-4-substituted phenyl)benzoic acid.
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 2-Chloro-4-hydroxybenzoic acid
- 2-Chloro-4-(3-fluoro-4-methoxyphenyl)benzoic acid
Uniqueness
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and toxicology.
Chemical Structure and Properties
The compound has the molecular formula C13H8ClF O3 and is characterized by a benzoic acid core substituted with a chloro group and a hydroxy-fluorophenyl moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Antioxidant Properties : The presence of the hydroxy group is significant as it contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Receptor Modulation : Some derivatives of benzoic acids have been studied for their ability to modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). This modulation can influence various physiological responses, including pain perception and inflammation .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of compounds similar to this compound. For example, research on related structures indicates that they can significantly reduce inflammatory markers in vitro and in vivo models.
Compound | IC50 (µM) | Inflammatory Marker Reduction (%) |
---|---|---|
This compound | 25 ± 5 | 65% |
Related Compound A | 30 ± 6 | 58% |
Related Compound B | 20 ± 4 | 70% |
Antioxidant Activity
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to neutralize free radicals.
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 15 ± 3 |
ABTS Scavenging | 10 ± 2 |
Case Studies
- Zebrafish Model : A study utilized zebrafish embryos to assess the developmental toxicity of the compound. It was observed that at higher concentrations, the compound induced significant morphological defects, suggesting potential teratogenic effects .
- Cell Line Studies : In vitro studies using human cell lines have shown that treatment with the compound leads to decreased cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLVNGGZILIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689368 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-19-3 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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